Product packaging for 5,6-Diaminoacenaphthene dihydrochloride(Cat. No.:CAS No. 2287340-97-8)

5,6-Diaminoacenaphthene dihydrochloride

Cat. No.: B2559244
CAS No.: 2287340-97-8
M. Wt: 257.16
InChI Key: GFLIHPSBPCKDTI-UHFFFAOYSA-N
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Description

5,6-Diaminoacenaphthene dihydrochloride is a dihydrochloride salt of a functionalized acenaphthene derivative . This compound is confirmed for research use only and is not intended for diagnostic or therapeutic applications. While detailed mechanistic and application studies specific to this compound are not widely published in the readily available literature, its core structure provides strong indications of its research value. The 5,6-diaminoacenaphthene scaffold serves as a versatile synthetic intermediate, particularly in the construction of more complex polycyclic systems. For instance, research on analogous acenaphthene compounds demonstrates that the 5 and 6 positions are reactive sites for further functionalization, enabling the synthesis of novel heterocyclic compounds with potential applications in materials science and as ligands in catalytic systems . The acenaphthene core is a subject of study in environmental science, with related compounds like acenaphthene itself being investigated for mechanisms of toxicity, which involves pathways such as oxidative stress and metabolic disruption . Researchers interested in polycyclic aromatic hydrocarbons (PAHs), dye chemistry, or the development of novel organic ligands may find this diamine derivative particularly useful. For specific data on purity, solubility, and handling, please consult the product-specific Certificate of Analysis (COA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14Cl2N2 B2559244 5,6-Diaminoacenaphthene dihydrochloride CAS No. 2287340-97-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydroacenaphthylene-5,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8;;/h3-6H,1-2,13-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLIHPSBPCKDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Advancements in the Synthesis of 5,6 Diaminoacenaphthene Dihydrochloride

Precursor Derivatization Strategies for the Acenaphthene (B1664957) Nucleus

The journey from the stable hydrocarbon acenaphthene to the target diamine necessitates the introduction of nitrogen-containing functional groups at specific positions on the aromatic nucleus. This is primarily achieved through nitration, followed by other strategic modifications to facilitate the desired structure.

Regioselective Nitration Pathways and Steric Considerations

The foundational step in synthesizing the precursor, 5,6-dinitroacenaphthene (B3822058), is the direct nitration of acenaphthene. thieme-connect.de This electrophilic substitution reaction is typically performed using a nitrating agent such as fuming nitric acid, often in a solvent like glacial acetic acid. thieme-connect.de The regioselectivity of this reaction, which dictates the positions of the nitro group additions, is crucial. The primary product of dinitration is the 5,6-isomer, driven by the directing effects of the acenaphthene ring system.

However, the process is not without its challenges. Steric hindrance plays a significant role in the nitration of polycyclic aromatic hydrocarbons. researchgate.net The geometry of the acenaphthene molecule, with its ethylene (B1197577) bridge, influences the accessibility of the aromatic positions to the bulky nitronium ion (NO₂⁺). While the 5- and 6-positions are electronically activated and favored, steric crowding can impact the efficiency and yield of the dinitration. thieme-connect.deresearchgate.net The introduction of the first nitro group can deactivate the ring towards further substitution and sterically hinder the approach of the second nitrating species. thieme-connect.de These steric effects are a key consideration in optimizing reaction conditions to maximize the yield of the desired 5,6-dinitroacenaphthene. researchgate.netrsc.org

A typical procedure involves dissolving acenaphthene in glacial acetic acid, followed by the dropwise addition of fuming nitric acid at reduced temperatures (e.g., in an ice bath) to control the exothermic reaction. Subsequently, the reaction mixture is heated to drive the reaction to completion. thieme-connect.de

Halogenation and Elimination Reactions for Intermediate Formation

In some synthetic routes, particularly those aiming for related compounds like 5,6-diaminoacenaphthylene, halogenation and elimination steps are employed after nitration. thieme-connect.de These reactions serve to introduce a double bond in the five-membered ring of the acenaphthene system.

A common strategy involves the bromination of 5,6-dinitroacenaphthene. thieme-connect.de This is followed by a dehydrohalogenation reaction, which is a type of elimination reaction. masterorganicchemistry.comlibretexts.orglibretexts.org By treating the brominated intermediate with a base, a hydrogen halide is eliminated, resulting in the formation of a carbon-carbon double bond. thieme-connect.demasterorganicchemistry.com For instance, a solution of the brominated dinitroacenaphthene in a mixture of toluene (B28343) and pyridine (B92270) can be heated to reflux to effect the elimination. thieme-connect.de This sequence of halogenation followed by elimination transforms the saturated ethylene bridge into an unsaturated vinyl group, yielding 5,6-dinitroacenaphthylene. thieme-connect.de This intermediate is then carried forward to the reduction step.

Multi-step Synthetic Sequences from Acenaphthene

The synthesis of 5,6-diaminoacenaphthene and its derivatives from acenaphthene is inherently a multi-step process. A representative synthetic sequence leading to a related diamine involves four key transformations: nitration, bromination, elimination, and reduction. thieme-connect.de

Table 1: Exemplary Multi-step Synthesis Pathway

Step Reaction Reagents/Conditions Intermediate/Product
1 Dinitration Fuming nitric acid, glacial acetic acid 5,6-Dinitroacenaphthene
2 Bromination N-Bromosuccinimide (NBS) or similar Bromo-5,6-dinitroacenaphthene
3 Elimination Pyridine, Toluene, Reflux 5,6-Dinitroacenaphthylene

This sequence highlights the strategic derivatization of the acenaphthene nucleus to install the necessary functional groups and structural features before the final reduction to the diamine. The initial nitration is the key step that introduces the nitrogen atoms that will ultimately become the amino groups.

Advanced Reduction Techniques for Aromatic Nitro Groups to Diamines

The conversion of the dinitro intermediate to the corresponding diamine is a critical final step. The presence of two sterically crowded nitro groups requires robust and efficient reduction methodologies. thieme-connect.de

Catalytic Hydrogenation Protocols and Catalyst Selection

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups. commonorganicchemistry.comgoogle.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and platinum-based catalysts (e.g., Pt/Al₂O₃). commonorganicchemistry.comsemanticscholar.org Raney nickel is another effective catalyst, particularly when trying to avoid the dehalogenation of any aryl halides that may be present in the substrate. commonorganicchemistry.com

The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is critical to achieving a high yield of the diamine while avoiding side reactions. semanticscholar.orgmdpi.com For dinitro compounds, the reaction proceeds in a consecutive manner, where the first nitro group is reduced to an amino group, followed by the reduction of the second. semanticscholar.org The process is typically carried out in a solvent such as ethanol (B145695) at elevated temperatures and pressures to ensure the reaction goes to completion. google.commdpi.com The successful hydrogenation of both nitro groups is essential for the synthesis of the target 5,6-diaminoacenaphthene.

Table 2: Common Catalysts for Nitro Group Reduction

Catalyst Advantages Considerations
Palladium on Carbon (Pd/C) High activity, widely used commonorganicchemistry.com Can catalyze other reactions (e.g., dehalogenation) commonorganicchemistry.com
Platinum on Alumina (Pt/Al₂O₃) Effective for dinitro compounds semanticscholar.org Kinetics can be complex semanticscholar.org

Chemical Reduction Methodologies (e.g., Sodium Dithionite, Tin(II) Chloride)

Besides catalytic hydrogenation, several chemical reducing agents are effective for the conversion of aromatic nitro groups to amines. commonorganicchemistry.com These methods are often preferred when certain functional groups in the molecule are incompatible with catalytic hydrogenation conditions.

Sodium Dithionite (Na₂S₂O₄) , also known as sodium hydrosulfite, has proven to be a particularly effective reagent for the reduction of the sterically hindered nitro groups in dinitroacenaphthene derivatives. thieme-connect.deresearchgate.net The reduction is typically carried out in a mixed solvent system, such as acetonitrile (B52724) and water, often with the addition of a base like sodium bicarbonate. thieme-connect.de This method offers a mild alternative to catalytic hydrogenation and can be highly selective. researchgate.netorgsyn.org

Tin(II) Chloride (SnCl₂) is another classical and reliable reagent for the reduction of aromatic nitro compounds. commonorganicchemistry.comcommonorganicchemistry.comwikipedia.org The reaction is generally performed in an acidic medium, often using concentrated hydrochloric acid with the tin(II) chloride dihydrate. commonorganicchemistry.comresearchgate.net The tin metal is oxidized from Sn(II) to Sn(IV) while the nitro group is reduced. A significant drawback of this method can be the workup procedure, as the tin salts formed can precipitate upon neutralization, complicating the isolation of the product. reddit.com Despite this, it remains a viable and potent method for achieving the desired reduction. commonorganicchemistry.comresearchgate.net

Table 3: Comparison of Chemical Reducing Agents

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Dithionite (Na₂S₂O₄) Acetonitrile/Water, NaHCO₃ thieme-connect.de Mild, effective for sterically hindered groups thieme-connect.de Requires careful control of reaction conditions orgsyn.org

The final product, 5,6-diaminoacenaphthene, is typically isolated as its dihydrochloride (B599025) salt to improve its stability and handling. This is achieved by treating the free diamine with hydrochloric acid.

Challenges in Nitro Group Reduction in Sterically Crowded Environments

The conversion of 5,6-dinitroacenaphthene to 5,6-diaminoacenaphthene is a critical step in the synthesis of the target dihydrochloride salt. However, this reduction is notably challenging due to the steric hindrance imposed by the peri-hydrogens of the acenaphthene core, which forces the nitro groups out of plane with the aromatic system. This non-planar orientation diminishes the resonance stabilization of the nitro groups, making them less susceptible to reduction compared to unhindered nitroarenes.

The synthesis of the closely related 5,6-diaminoacenaphthylene highlights the inherent difficulty in reducing these sterically crowded nitro groups. hope.eduthieme-connect.de Attempts to reduce the dinitro precursor often result in incomplete reaction or require harsh conditions that can lead to undesired side reactions. Standard catalytic hydrogenation methods, while effective for many dinitroarenes, can be sluggish or ineffective in this sterically congested environment. This has necessitated the exploration of more potent reducing agents and optimized reaction conditions to achieve complete conversion to the corresponding diamine.

One successful approach for a related sterically hindered system involved the use of sodium dithionite, which was capable of reducing the nitro groups in 5,6-dinitroacenaphthylene where other methods failed. hope.edu While the direct catalytic hydrogenation of 5,6-dinitroacenaphthene to 5,6-diaminoacenaphthene has been reported to proceed in high yield, the specific conditions required to overcome the steric hindrance are crucial for a successful transformation. thieme-connect.de The selection of an appropriate catalyst, solvent system, temperature, and hydrogen pressure is paramount to drive the reaction to completion while minimizing by-product formation.

Dihydrochloride Salt Formation and Purification Methodologies

Once the 5,6-diaminoacenaphthene free base is obtained, it is typically converted to its dihydrochloride salt to improve its stability and handling characteristics. The formation of the dihydrochloride salt is generally achieved by treating a solution of the diamine with an excess of hydrochloric acid. The resulting salt precipitates from the solution and can be collected by filtration.

The purification of the crude 5,6-diaminoacenaphthene dihydrochloride is essential to remove any unreacted starting materials, intermediates, or by-products. Recrystallization is a common and effective method for purifying aromatic diamine dihydrochloride salts. The choice of solvent is critical and is often a polar protic solvent or a mixture of solvents that allows for dissolution of the salt at an elevated temperature and its subsequent crystallization upon cooling. The process of recrystallization not only removes impurities but also allows for the formation of well-defined crystals, which is indicative of high purity.

For analogous compounds, such as 4,6-diamino-resorcinol dihydrochloride, a one-pot method has been developed where the catalytic hydrogenation of the dinitro precursor is carried out in a two-phase system containing dilute aqueous hydrochloric acid. This approach allows for the simultaneous reduction of the nitro groups and the in-situ formation of the dihydrochloride salt, which can then be isolated and purified.

Analogous Synthetic Routes for Related Aromatic Diamines and Their Dihydrochloride Salts

The challenges encountered in the synthesis of this compound are not unique and are often mirrored in the synthesis of other sterically hindered or structurally complex aromatic diamines. The methodologies developed for these related compounds can provide valuable insights and alternative strategies.

A prominent example is the synthesis of various diaminotoluenes via the catalytic hydrogenation of the corresponding dinitrotoluenes. This industrial process has been extensively optimized, with a focus on catalyst selection, reaction conditions, and purification of the resulting diamines. These processes often employ catalysts such as Raney nickel or supported noble metals like platinum and palladium to achieve high conversions and selectivities.

The synthesis of 2,6-diaminoanthracene from 2,6-diaminoanthraquinone (B87147) provides another relevant analogy. The reduction of the anthraquinone (B42736) core requires specific reducing agents, such as tin powder, to achieve the desired transformation. researchgate.net This highlights the need to tailor the reduction methodology to the specific aromatic system.

The following table summarizes some analogous synthetic routes for the reduction of dinitroarenes to their corresponding diamines:

DinitroareneReducing Agent/CatalystProductReference
2,4-DinitrotolueneH₂, Platinum Catalyst2,4-Diaminotoluene google.com
2,6-DinitrotolueneH₂, Multimetallic Catalyst (Ir-V)2,6-Diaminotoluene google.com
1,3-Dibenzyloxy-4,6-dinitrobenzeneH₂, Pd/C4,6-Diamino-resorcinolPatent
NitrobenzeneNaBH₄, Ni(PPh₃)₄Aniline jsynthchem.com

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to reduce the environmental impact of chemical manufacturing. These principles focus on the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the development of more energy-efficient processes.

For the synthesis of this compound, several green chemistry principles can be considered. The use of catalytic hydrogenation for the reduction of the dinitro precursor is inherently greener than stoichiometric reductions, as it generates water as the primary by-product. To further enhance the sustainability of this step, research is ongoing into the development of highly active and selective catalysts that can operate under milder conditions (lower temperature and pressure), thus reducing energy consumption. researchgate.net The use of non-precious metal catalysts, such as those based on nickel or copper, is also a key area of interest to reduce the cost and environmental concerns associated with noble metals. researchgate.netmdpi.com

The choice of solvent is another critical aspect of a green synthetic route. The ideal solvent should be non-toxic, renewable, and easily recyclable. Water is an excellent green solvent, and its use in the reduction of nitro compounds has been explored. researchgate.netnih.gov The development of catalytic systems that are effective in aqueous media would represent a significant advancement in the sustainable synthesis of aromatic diamines.

Furthermore, the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, can significantly improve atom economy and reduce waste. The previously mentioned synthesis of 4,6-diamino-resorcinol dihydrochloride, which combines reduction and salt formation, is an excellent example of this approach.

Exploring biocatalytic methods for the synthesis of aromatic amines from renewable feedstocks is another promising avenue for green chemistry. While not yet applied to 5,6-diaminoacenaphthene, the use of enzymes or whole-cell systems to perform key transformations could lead to highly selective and environmentally benign synthetic routes in the future.

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound:

Green Chemistry PrinciplePotential Application
Use of Catalysis Employing highly active and recyclable catalysts for the reduction of 5,6-dinitroacenaphthene.
Safer Solvents Utilizing water or other benign solvents for the reaction and purification steps.
Energy Efficiency Developing catalysts that operate under mild temperature and pressure conditions.
Atom Economy Designing a one-pot synthesis for the reduction and dihydrochloride salt formation.
Renewable Feedstocks Exploring biocatalytic routes from renewable starting materials (long-term goal).

Advanced Spectroscopic and Structural Elucidation Techniques for 5,6 Diaminoacenaphthene Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis for Proton and Carbon Environments

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most fundamental layer of structural information for 5,6-Diaminoacenaphthene dihydrochloride (B599025).

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). For 5,6-Diaminoacenaphthene dihydrochloride, one would expect to observe signals corresponding to the aromatic protons on the acenaphthene (B1664957) core and the aliphatic protons of the ethylene (B1197577) bridge. The presence of the two amino groups and their protonation to form the dihydrochloride salt would significantly influence the chemical shifts of the aromatic protons, causing them to shift downfield due to the electron-withdrawing effect of the ammonium (B1175870) (-NH₃⁺) groups.

The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon environments. Each chemically non-equivalent carbon atom in the molecule produces a distinct signal. The spectrum would differentiate between the aromatic carbons of the fused ring system and the aliphatic carbons of the ethylene bridge. The carbons directly bonded to the ammonium groups (C5 and C6) would be expected to appear at a characteristic downfield chemical shift.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 8.5110 - 140
Aliphatic C-H₂3.0 - 4.025 - 35
Aromatic C-NH₃⁺-135 - 150
Aromatic Quaternary C-120 - 145
Amino N-H₃⁺8.0 - 10.0 (often broad)-

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. columbia.edusdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would be crucial for establishing the connectivity of the protons within the aromatic spin systems and confirming the relationship between the geminal protons on the ethylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). columbia.eduemerypharma.com By correlating the assigned proton signals with their corresponding carbon signals, a definitive assignment of the protonated carbons in the ¹³C spectrum can be achieved.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (and sometimes four) between protons and carbons. columbia.edusdsu.edu This is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, HMBC correlations from the aliphatic protons to the aromatic carbons would confirm the fusion of the five-membered ring to the naphthalene (B1677914) core.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes within a molecule, such as conformational changes or restricted bond rotation. researchgate.net For molecules with potentially hindered rotation, such as those with bulky substituents on a flexible backbone, VT-NMR can provide valuable information on the energy barriers between different conformers. researchgate.net In the case of this compound, while the core structure is rigid, VT-NMR could potentially be used to study the dynamics of the ammonium groups and their interaction with the solvent or counter-ions at different temperatures, which might be observed through changes in signal broadening or chemical shifts of nearby protons.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be used to measure the exact mass of the protonated molecular ion [M+H]⁺ (where M is the free base, 5,6-Diaminoacenaphthene). The experimentally determined mass can then be compared to the calculated mass for the predicted molecular formula (C₁₂H₁₂N₂), confirming the elemental composition with high confidence.

Table 2: HRMS Data for the 5,6-Diaminoacenaphthene Cation

IonMolecular FormulaCalculated Exact MassObserved Exact Mass
[C₁₂H₁₃N₂]⁺C₁₂H₁₃N₂185.1073(To be determined experimentally)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Species

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and ionic compounds. Since this compound is a salt and exists as ionic species in solution, ESI-MS would be the ideal method for its analysis. In ESI-MS, the sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed into the gas phase. This technique would allow for the direct observation of the dication [M+2H]²⁺ or, more commonly, the monocation corresponding to the free base plus a proton, [M+H]⁺, where M = C₁₂H₁₂N₂. Analysis of the fragmentation pattern produced by tandem mass spectrometry (MS/MS) can further confirm the structure by showing characteristic losses of fragments from the parent ion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

A detailed analysis of the infrared and Raman spectra of this compound is not possible as no vibrational spectroscopic data has been published. Such an analysis would typically involve the identification of characteristic vibrational modes for the functional groups present, such as N-H stretching and bending vibrations of the protonated amino groups, C-H stretching and bending of the aromatic and aliphatic portions of the acenaphthene core, and skeletal vibrations of the fused ring system. Furthermore, insights into intermolecular interactions, particularly hydrogen bonding involving the chloride counter-ions, would be derived from shifts in these vibrational frequencies.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Characterization

The electronic structure and photophysical properties of this compound have not been characterized using UV-Vis absorption and fluorescence spectroscopy according to available records. A typical investigation would report the maximum absorption wavelengths (λmax), corresponding molar absorptivity values (ε), and details of the fluorescence emission spectrum, including excitation and emission maxima and quantum yield. This information would elucidate the electronic transitions within the molecule, influenced by the aromatic system and the protonated amino substituents.

X-ray Diffraction Studies for Solid-State Crystal Structure Determination and Hydrogen Bonding Networks

There are no published X-ray diffraction studies for this compound. Consequently, information regarding its solid-state crystal structure, including unit cell parameters, space group, and atomic coordinates, is unavailable. Such a study would be crucial for determining the precise molecular geometry, bond lengths, and bond angles in the crystalline state. Critically, it would also reveal the nature of the hydrogen bonding network between the diammonium cations and the chloride anions, providing fundamental insights into the crystal packing and intermolecular forces.

Theoretical and Computational Investigations of 5,6 Diaminoacenaphthene Dihydrochloride

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net DFT methods are used to determine the ground-state electronic structure of 5,6-Diaminoacenaphthene dihydrochloride (B599025) by calculating the electron density.

From DFT calculations, a range of ground-state properties can be derived. The optimized molecular geometry provides bond lengths, bond angles, and dihedral angles. The electronic configuration is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. For instance, in a study of diazaphenanthrene isomers, the energies of frontier orbitals were used to determine chemical reactivity parameters such as ionization potential, electron affinity, and chemical hardness. researchgate.net

Other properties that can be calculated using DFT include the total energy, dipole moment, and the distribution of atomic charges, which can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map for a related compound, 6,7-dichloro-5,8-quinolinedione, revealed that nucleophilic regions were localized near specific atoms, which is crucial for understanding its reactivity. researchgate.net

Below is an illustrative data table of properties that could be obtained for 5,6-Diaminoacenaphthene dihydrochloride using DFT calculations, with hypothetical values based on similar polycyclic aromatic amines.

PropertyPredicted Value
Total Energy-X Hartrees
HOMO Energy-Y eV
LUMO Energy-Z eV
HOMO-LUMO Gap(Y-Z) eV
Dipole MomentD Debye

Note: The values in this table are hypothetical and serve as an example of the data generated from DFT calculations.

For situations requiring higher accuracy, ab initio and post-Hartree-Fock methods can be employed. Ab initio methods derive their results directly from first principles without the use of experimental data. manchester.ac.uk The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation, which can be important for accurately describing molecular properties.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation. researchgate.net These methods are more computationally expensive than DFT but can provide more accurate results for properties like interaction energies and excited-state energies. researchgate.net For example, a study on aminopyrazole conjugates used the B3LYP/6-31G* level of theory to calculate dissociation energies. researchgate.net While DFT is often sufficient for many applications, post-Hartree-Fock methods are valuable for benchmarking and for systems where electron correlation is particularly strong.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and, when relevant, the solvation model. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. jetir.org Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost. jetir.org Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ). The selection of an appropriate basis set is crucial and often involves a compromise between desired accuracy and available computational resources. jetir.org

Since many chemical and biological processes occur in solution, it is often necessary to account for the effects of the solvent. Solvation models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. rsc.org For polycyclic aromatic hydrocarbons, a simple Born-charging model has been used to approximate solvation effects on their radical anions. researchgate.netfigshare.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum chemical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and its interactions with the solvent evolve.

For this compound, MD simulations can be used to explore its conformational landscape. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.comlumenlearning.comlibretexts.org By simulating the molecule in a solvent, such as water, one can observe the preferred conformations and the transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors.

MD simulations also provide insights into the solvation structure around the molecule, revealing how solvent molecules arrange themselves and interact with the solute. This can be crucial for understanding the molecule's solubility and its behavior in a biological environment. For example, MD simulations have been used to study the interaction of benzanthrone dye with lipid membranes, showing how the dye's location within the membrane depends on the membrane's composition. rsc.org

Prediction of Spectroscopic Signatures via Computational Models (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima, Fluorescence Emission)

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Comparing the computed NMR spectrum with an experimental one can help confirm the structure of the synthesized compound. A recent study demonstrated that a deep learning algorithm trained on experimental data can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov

UV-Vis Absorption Maxima: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions from the ground state to various excited states. Time-Dependent DFT (TD-DFT) is the most common method for calculating these transitions and predicting the UV-Vis spectrum. nih.gov The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. Simulated UV-Vis spectra of newly designed organic dyes have been used to assess their light-harvesting efficiency. researchgate.netresearchgate.net

Fluorescence Emission: Fluorescence is the emission of light from a molecule after it has been electronically excited. Computational methods can also predict the fluorescence emission spectrum by calculating the transition from the optimized geometry of the first excited state back to the ground state. This provides information about the emission wavelength and the Stokes shift (the difference between the absorption and emission maxima).

An illustrative table of predicted spectroscopic data for this compound is provided below.

Spectroscopic PropertyPredicted Value
1H NMR Chemical Shift (ppm)δH = X.XX, Y.YY, ...
13C NMR Chemical Shift (ppm)δC = XXX.X, YYY.Y, ...
UV-Vis Absorption Maxima (λmax, nm)λ1, λ2, ...
Fluorescence Emission Maximum (nm)λem

Note: The values in this table are hypothetical and serve as an example of the data generated from computational spectroscopic predictions.

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Halogen Bonding)

The behavior of this compound in the solid state and in solution is governed by various intermolecular interactions. Computational methods can be used to analyze and quantify these interactions.

Hydrogen Bonding: The amino groups in this compound can act as hydrogen bond donors, and the chloride counterions can act as hydrogen bond acceptors. Computational methods can identify and characterize these hydrogen bonds by analyzing the intermolecular distances and angles. mdanalysis.org The strength of these hydrogen bonds can be estimated by calculating the interaction energy between the molecules. A computational study of water cluster-organic molecule complexes calculated binding energies to understand hydrogen bonding interactions. chemrxiv.org

Pi-Stacking: The aromatic acenaphthene (B1664957) core can participate in π-stacking interactions with other aromatic systems. acs.org These non-covalent interactions are crucial in the solid-state packing of aromatic molecules and in their binding to biological targets like DNA or proteins. researchgate.net Computational studies can determine the preferred geometry (e.g., parallel-displaced or T-shaped) and the strength of these π-stacking interactions. researchgate.net For example, a study on bis(acenaphthylene)dione derivatives investigated the effect of solid-state organization on their optoelectronic properties. rsc.org

Halogen Bonding: Although not directly applicable to this compound itself, if the molecule were to be functionalized with halogens, halogen bonding would be an important interaction to consider. This is an attractive interaction between a halogen atom and a Lewis base.

By analyzing these intermolecular interactions, computational chemistry can provide a detailed picture of how this compound interacts with its environment, which is essential for understanding its material properties and potential applications.

Investigation of Reaction Mechanisms, Transition States, and Reaction Pathways via Computational Chemistry

Direct computational investigations into the reaction mechanisms, transition states, and reaction pathways specifically for this compound are not extensively documented in publicly available scientific literature. However, the methodologies of computational chemistry, particularly Density Functional Theory (DFT), are widely applied to understand the reactivity of related polycyclic aromatic amines and acenaphthene derivatives. These studies provide a framework for a hypothetical computational analysis of this compound.

A theoretical investigation would typically commence with the optimization of the ground-state geometry of the 5,6-Diaminoacenaphthene molecule. Subsequent calculations would model its behavior in various chemical reactions, such as electrophilic aromatic substitution or condensation reactions. For instance, in a reaction involving the amino groups, computational methods can be employed to map the potential energy surface. This mapping helps in identifying the minimum energy pathways for the reaction, locating transition states, and calculating activation energies.

Key parameters that are typically calculated in such computational studies include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the reactants, intermediates, transition states, and products.

Thermodynamic Properties: Enthalpies of formation, Gibbs free energies of reaction, and activation energies.

Electronic Properties: Mulliken and Natural Bond Orbital (NBO) charge distributions, frontier molecular orbital (HOMO-LUMO) energies and gaps, and molecular electrostatic potential maps.

These parameters provide insights into the feasibility of a proposed reaction mechanism. For example, the calculated activation energy for a particular pathway can indicate how fast the reaction is likely to proceed. The analysis of molecular orbitals can reveal the sites most susceptible to electrophilic or nucleophilic attack.

In the context of reactions involving 5,6-diaminoacenaphthene, computational studies could elucidate the regioselectivity of reactions. For instance, in a double Skraup cyclisation, DFT calculations could explain why this reaction proceeds readily with 5,6-diaminoacenaphthene. researchgate.net By modeling the transition states for cyclization at different positions of the acenaphthene core, the preferred reaction pathway can be determined.

A hypothetical data table summarizing the kind of results a DFT study on a reaction of 5,6-Diaminoacenaphthene might yield is presented below. The data is illustrative and based on typical values found in computational studies of similar aromatic amines.

ParameterReactant (5,6-Diaminoacenaphthene)Transition StateProduct
Relative Energy (kcal/mol)0.0+25.4-15.2
HOMO Energy (eV)-4.85-5.12-5.01
LUMO Energy (eV)-0.98-1.54-1.23
HOMO-LUMO Gap (eV)3.873.583.78
NBO Charge on Amino N-0.85 e-0.72 e-0.68 e

First-Principles Calculations for Nonlinear Optical (NLO) Properties Enhancement

While specific first-principles calculations for the nonlinear optical (NLO) properties of this compound are not readily found in existing literature, the NLO properties of related acenaphthene derivatives and amino-substituted polycyclic aromatic hydrocarbons have been a subject of theoretical investigation. These studies provide a strong basis for predicting and understanding the potential NLO characteristics of this compound.

First-principles calculations, often employing DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the NLO response of molecules. The key parameters of interest are the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ), which quantify the linear and nonlinear response of a molecule to an external electric field. Organic molecules with significant NLO properties often feature electron-donating and electron-accepting groups connected by a π-conjugated system, leading to intramolecular charge transfer (ICT).

The structure of 5,6-Diaminoacenaphthene, with two electron-donating amino groups attached to the π-conjugated acenaphthene core, suggests that it could exhibit NLO properties. The amino groups can enhance the molecular polarizability and hyperpolarizability. The dihydrochloride salt form would likely modulate these properties due to the protonation of the amino groups, which would alter their electron-donating strength.

Computational studies on other amino-substituted acenaphthene derivatives have shown that the position and nature of the substituents significantly influence the NLO response. For instance, theoretical estimations of the NLO properties of certain thiophene-fused acenaphthene derivatives with amino groups have revealed high first-order hyperpolarizability (β) values. researchgate.net

A representative table of calculated NLO properties for a hypothetical amino-substituted acenaphthene derivative, based on values reported in the literature for similar compounds, is provided below to illustrate the type of data generated from such first-principles calculations.

Computational MethodBasis SetLinear Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)Second Hyperpolarizability (γ) (a.u.)
DFT/B3LYP6-311++G(d,p)215.3850.74.5 x 10^5
DFT/CAM-B3LYP6-311++G(d,p)208.9798.24.1 x 10^5
MP26-311++G(d,p)221.5910.44.9 x 10^5

These theoretical investigations are crucial for the rational design of new organic materials with enhanced NLO properties for applications in optoelectronics and photonics. For this compound, computational studies could predict its potential as an NLO material and guide synthetic efforts to optimize its NLO response.

Advanced Applications in Materials Science Utilizing 5,6 Diaminoacenaphthene Dihydrochloride

Polymer Synthesis and Engineering with 5,6-Diaminoacenaphthene Dihydrochloride (B599025) as a Monomer

As a difunctional aromatic amine, 5,6-diaminoacenaphthene dihydrochloride serves as a critical building block for several classes of high-performance polymers. The inherent stiffness of the acenaphthene (B1664957) unit is instrumental in creating polymers with ordered structures, high glass transition temperatures, and significant thermal resistance.

Conjugated polymers are characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This electronic structure is the basis for their semiconducting properties, making them central to flexible electronics, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govazom.com The synthesis of these materials often relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds between aromatic monomer units. nih.gov

The incorporation of the rigid and planar acenaphthene unit from 5,6-diaminoacenaphthene into a polymer backbone can enhance π-orbital overlap, which is crucial for efficient charge transport. While polythiophenes and other similar materials are common, aromatic diamines like 5,6-diaminoacenaphthene can be used to create conjugated poly(azomethine)s or serve as precursors for conjugated polyimides. The structural homogeneity and planarity offered by the acenaphthene core could lead to materials with improved electronic and photonic properties compared to more flexible analogues. nih.gov The ability to synthetically modify monomers allows for the precise tuning of material properties at a molecular level. azom.com

Table 1: Potential Properties of Conjugated Polymers Incorporating 5,6-Diaminoacenaphthene

PropertyAnticipated Advantage from Acenaphthene UnitRelevance to Organic Electronics
Chain Rigidity The fused-ring structure enhances backbone stiffness.Promotes planar conformation, improving π-π stacking and charge mobility.
Thermal Stability High inherent thermal resistance of the aromatic core.Essential for device longevity and performance under operational heat. nih.gov
Solubility Can be tuned via derivatization of the acenaphthene core.Enables solution-based processing for large-area, low-cost device fabrication. azom.com
Electrochemical Stability The stable aromatic system provides good resistance to oxidation/reduction.Crucial for the operational lifetime and reliability of electronic devices. azom.com

Porous organic polymers (POPs) and covalent organic frameworks (COFs) are classes of materials known for their high surface areas, tunable porosity, and exceptional stability. researchgate.net These features make them highly effective for applications in gas storage, chemical separations, and catalysis. The synthesis of these frameworks involves the reaction of rigid molecular building blocks to create a robust, non-collapsible porous network.

This compound is an ideal candidate as a monomer for constructing POPs and COFs. Its diamine functionality allows it to be linked with multi-aldehyde or other complementary monomers to form stable polyimine or polyamide networks. The rigidity of the acenaphthene unit is critical, as it prevents the pore structure from collapsing upon solvent removal, thus ensuring permanent porosity. The resulting materials are expected to exhibit high specific surface areas and a network of uniform micropores, which are highly sought after for selective adsorption of small molecules like carbon dioxide or volatile organic compounds. mdpi.com

Table 2: Projected Characteristics of a COF Synthesized with 5,6-Diaminoacenaphthene

ParameterProjected Value/CharacteristicApplication Significance
BET Surface Area High (> 500 m²/g)Provides a large number of sites for adsorption. researchgate.net
Pore Architecture Uniform microporesEnables high selectivity in gas separation and molecular sieving.
Thermal Stability High decomposition temperature (> 400°C)Allows for use in high-temperature separation processes and regeneration.
Chemical Linkage Imine, Amide, or other covalent bondsEnsures robustness and stability in various chemical environments.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and high chemical resistance. researchgate.netspecialchem.com They are synthesized through the polycondensation reaction of a diamine with a dianhydride, followed by a cyclization step.

The use of this compound as the diamine monomer in this synthesis leads to the formation of polyimides with a highly rigid backbone. This rigidity, conferred by the fused acenaphthene rings, disrupts efficient chain packing, which can enhance solubility in organic solvents without compromising thermal performance. researchgate.net The resulting polymers are expected to have very high glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for demanding applications in the aerospace and electronics industries, such as in dielectric films and high-temperature adhesives. researchgate.net

Table 3: Comparative Properties of High-Performance Polyimides

Monomer ComponentGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Key Feature
Furanic Diamine + Aromatic Dianhydride285–310 °C> 545 °CGood optical transparency and mechanical properties. researchgate.net
1,5-Diaminonaphthalene + PMDA> 300 °C (Enhanced in composites)> 500 °CStiff-chain polymer used in molecular composites. researchgate.net
5,6-Diaminoacenaphthene + Dianhydride (Projected)> 350 °C > 500 °C Expected high rigidity and thermal stability.

Tröger's base (TB) polymers are a unique class of microporous polymers formed through the reaction of aromatic diamines with a formaldehyde (B43269) source, such as dimethoxymethane, in an acidic medium. rsc.orgorientjchem.org This reaction creates a rigid, V-shaped methanodiazocine linkage that prevents the polymer chains from packing efficiently, thereby generating intrinsic microporosity. rsc.org

The polymerization of 5,6-diaminoacenaphthene via Tröger's base formation would yield a rigid ladder-type polymer. The inherent stiffness of the acenaphthene unit, combined with the contorted TB linkage, is expected to result in a polymer with a high Brunauer-Emmett-Teller (BET) surface area and significant fractional free volume. These properties make TB polymers highly promising for gas separation membranes, where they can exhibit both high permeability and good selectivity. orientjchem.orgresearchgate.net Research on analogous systems shows that such polymers can achieve BET surface areas of several hundred m²/g and exhibit thermal stability up to approximately 400°C. orientjchem.orgnih.gov

Table 4: Research Findings on Tröger's Base Polymers from Aromatic Diamines

Monomer UsedBET Surface Area (m²/g)Thermal Stability (Td)Molecular Weight (Mw)Reference
2,6(7)-Diaminotriptycene899Starts at 400 °C50,700 g/mol nih.gov
Diamino-tetramethyl-dihydroanthracene368.6~377 °C19,400 g/mol orientjchem.org
5,6-Diaminoacenaphthene (Projected) High (Est. 400-800) High (Est. >350 °C) High N/A

Triptycene (B166850) is a rigid, three-dimensional molecule with a paddlewheel shape that is often incorporated into polymer backbones to create materials with a high degree of internal free volume. researchgate.net When used as a comonomer, triptycene disrupts polymer chain packing, significantly increasing porosity and altering the material's physical properties. rsc.orgresearchgate.net

Fabrication of Functional Films and Membranes for Specialized Applications

A key advantage of many high-performance polymers is their ability to be processed into functional films and membranes. fraunhofer.demdpi.com Polymers synthesized from this compound, particularly polyimides and Tröger's base polymers, are expected to possess good solubility in appropriate organic solvents, enabling their fabrication into thin, robust, and flexible films via solution casting. nih.gov

These films and membranes are targeted for specialized applications where performance under demanding conditions is critical. researchgate.net

Gas Separation Membranes: Tröger's base polymers and triptycene-containing copolymers derived from the diamine can form microporous membranes. mdpi.com The well-defined pore structure and high free volume allow for the selective separation of gases such as CO₂/CH₄ or O₂/N₂. nih.gov

Dielectric Films: Polyimides based on 5,6-diaminoacenaphthene are predicted to have low dielectric constants and high thermal stability, making them ideal for use as insulating layers in microelectronics, where they can withstand the high temperatures of semiconductor processing. researchgate.net

Filtration Membranes: The excellent chemical resistance and mechanical strength of these polymers allow for the fabrication of durable membranes for ultrafiltration and nanofiltration in harsh chemical environments. fraunhofer.de

The specific functionality of the film is directly related to the polymer architecture chosen, demonstrating the versatility of 5,6-diaminoacenaphthene as a monomer for creating tailored material solutions.

Optical Materials Development and Enhancement of Optical Band Gaps

The development of advanced optical materials is a critical area of materials science, with applications ranging from optoelectronics to specialized coatings. This compound serves as a valuable precursor to polymers with tailored optical properties. The inherent characteristics of the acenaphthene group, when incorporated into a polymer backbone, can be leveraged to control and enhance properties such as the optical band gap.

The optical band gap of a material dictates its interaction with light, determining which wavelengths are absorbed and which are transmitted. For many applications, particularly in electronics and transparent films, a wider band gap is desirable. The introduction of specific chemical structures can influence this property. For instance, in polyimides, the formation of charge-transfer complexes (CTC) between the electron-donating diamine and the electron-accepting dianhydride moieties often leads to coloration and a narrower optical band gap. researchgate.net Strategic molecular design, such as introducing non-conjugated or sterically hindered structures, can inhibit CTC formation, leading to higher transparency and a larger optical band gap. researchgate.net

Research into conjugated polymers has demonstrated that the selection of electron-rich and electron-deficient units within the polymer chain can effectively tune the optical band gap. For example, a polymer incorporating indacenodithiophene (an electron-rich unit) and acenaphthoquinoxaline (an electron-deficient unit) was designed to have a wide band gap of 1.81 eV. mdpi.com The diamino functionality of 5,6-diaminoacenaphthene allows it to be a key building block in similar donor-acceptor polymer systems. By polymerizing it with various electron-deficient monomers, the resulting material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be engineered, thereby tuning the optical band gap. mdpi.com

Furthermore, the incorporation of metal complexes into a polymer matrix has been shown to significantly reduce the optical band gap. In studies with PEO-based polymer composites, the introduction of a Mn(II)-polyphenol complex led to a reduction in the polymer's bandgap from 5.5 eV to as low as 1.4 eV. rsc.orgresearchgate.net This highlights a potential avenue for tuning the optical properties of polymers derived from 5,6-diaminoacenaphthene.

Table 1: Comparison of Optical Band Gaps in Different Polymer Systems

Polymer SystemKey Monomers/ComponentsOptical Band Gap (eV)Reference
PIDT-AQxIndacenodithiophene, Acenaphthoquinoxaline1.81 mdpi.com
PEOPoly(ethylene oxide)5.5 rsc.orgresearchgate.net
PEO with Mn(II)-polyphenol complexPoly(ethylene oxide), Mn(II)-polyphenol1.4 rsc.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

Design of Hybrid Materials and Nanocomposites

Hybrid materials and nanocomposites represent a frontier in materials science, offering the potential to combine the distinct properties of organic and inorganic components into a single material with synergistic or entirely new functionalities. This compound, as a versatile organic building block, can be integral in the synthesis of the polymeric component of such advanced materials.

Polymer nanocomposites are a class of hybrid materials where at least one dimension of the filler phase is less than 100 nm. wiley-vch.de The synthesis of these materials can be achieved through several routes, including melt intercalation, template synthesis, and exfoliation adsorption. wiley-vch.de For instance, the in-situ polymerization of a monomer like 5,6-diaminoacenaphthene in the presence of layered silicates (clays) can lead to the formation of an exfoliated nanocomposite, where the polymer chains are intercalated between the silicate (B1173343) layers. wiley-vch.de This structure can lead to remarkable improvements in mechanical, thermal, and barrier properties.

The applications for such hybrid materials are vast. For example, the incorporation of tannins, which are polyphenolic compounds, with ceramics can create hybrid systems with applications in UV-shielding and wastewater treatment. mdpi.comresearchgate.net Similarly, magnetic polymer nanocomposites, synthesized using iron-based magnetic nanoparticles and a polymer like chitosan, have shown high efficiency in the removal of dyes from wastewater. researchgate.net By using 5,6-diaminoacenaphthene to create a robust and functional polymer matrix, it is conceivable to design novel hybrid materials with tailored properties for specific applications.

Table 2: Synthesis Methods for Polymer Nanocomposites

Synthesis MethodDescriptionKey AdvantagesReference
Melt IntercalationAnnealing the polymer matrix at high temperatures with the filler.Environmentally friendly (no solvents), compatible with industrial processes. wiley-vch.de
In-situ PolymerizationPolymerization of the monomer in the presence of the filler.Can achieve better exfoliation of the filler. wiley-vch.de
Exfoliation AdsorptionThe polymer adsorbs onto the surface of the filler from a solution.Suitable for water-soluble polymers. wiley-vch.de
Template SynthesisUsing a template to guide the formation of the nanostructure.Controlled morphology and structure. nih.gov

This table is interactive. Click on the headers to sort the data.

Coordination Chemistry and Metallo Organic Frameworks Involving 5,6 Diaminoacenaphthene Dihydrochloride

Ligand Design and Metal Chelation Strategies Employing the Diaminoacenaphthene Moiety

The core utility of the 5,6-diaminoacenaphthene moiety lies in its strategic use as a precursor for advanced ligand design. The ortho-diamine functionality is a classical starting point for synthesizing heterocyclic systems that are highly effective in metal coordination.

The primary strategies for employing this moiety include:

Schiff Base Condensation: The amino groups can react with aldehydes or ketones to form Schiff base ligands. This reaction extends the ligand framework, allowing for the introduction of additional donor atoms and the creation of tetradentate or higher-dentate ligands with tunable steric and electronic properties.

Synthesis of Phenanthroline-type Ligands: A significant application of 5,6-diaminoacenaphthene is its conversion via a double Skraup cyclization into dipyrido[2,3-e : 2,3-h]acenaphthene. researchgate.netresearchgate.net This reaction creates a rigid, planar, and highly conjugated system analogous to 1,10-phenanthroline, which is a classic and widely used ligand in coordination chemistry. researchgate.net Such ligands are excellent for forming stable five-membered chelate rings with a wide range of metal ions.

Formation of Perimidine Derivatives: The compound is also used as a starting material for synthesizing perimidines. For instance, it can be reacted with diamide (B1670390) pyrroles in acetic acid to form pyrrole-perimidine hybrids. acs.org These extended π-systems can serve as redox-active ligands.

While direct chelation of 5,6-diaminoacenaphthene to a metal center is theoretically possible, forming a five-membered ring, its practical application is limited. Reports indicate that care must be taken to avoid the formation of insoluble complexes in the presence of metal ions, a factor that may have steered researchers toward its use as a synthetic intermediate rather than a terminal ligand. thieme-connect.de

Table 1: Ligand Synthesis Strategies from 5,6-Diaminoacenaphthene This table is interactive and can be sorted by clicking on the headers.

Reaction Type Reagents Resulting Ligand Class Key Features of Ligand Reference
Skraup Reaction Glycerol, Sulfuric Acid, Oxidizing Agent Phenanthroline Analogue (dipyrido[2,3-e : 2,3-h]acenaphthene) Rigid, planar, bidentate N,N'-donor, extended π-system researchgate.net, researchgate.net
Condensation Diamide Pyrroles Perimidine Hybrids Fused heterocyclic system, potential for redox activity acs.org
Schiff Base Condensation Aldehydes/Ketones Imines (Schiff Bases) Tunable denticity, variable steric and electronic properties General

Synthesis and Characterization of Metal Complexes and Organometallic Compounds

The synthesis and characterization of metal complexes predominantly involve the more complex ligands derived from 5,6-diaminoacenaphthene, rather than the diamine itself. The methods used are standard for coordination chemistry, involving the reaction of the synthesized ligand with a suitable metal salt in an appropriate solvent.

Characterization of these complexes relies on a suite of analytical techniques:

Spectroscopic Methods: FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal by observing shifts in vibrational frequencies. UV-Visible spectroscopy provides information on the electronic transitions within the complex, such as d-d transitions and metal-to-ligand charge transfer (MLCT) bands. NMR spectroscopy helps to elucidate the structure of diamagnetic complexes in solution.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.

Elemental Analysis: This technique confirms the empirical formula of the synthesized complexes.

Transition metal complexes of ligands derived from 5,6-diaminoacenaphthene, particularly the phenanthroline analogues, are expected to exhibit rich electronic properties. The strong σ-donating and π-accepting character of these N-heterocyclic ligands leads to strong ligand fields.

For first-row transition metals (e.g., Fe, Co, Ni, Cu), coordination would result in complexes with distinct colors and magnetic properties arising from the splitting of the metal's d-orbitals. For example, an iron(II) complex with a phenanthroline-type ligand would be expected to form a low-spin, diamagnetic [Fe(N-N)3]^2+ species with intense coloration due to MLCT bands.

Noble metals such as ruthenium, rhodium, palladium, and platinum readily form stable complexes with N-heterocyclic ligands. Ruthenium(II) complexes, for instance, are well-known for their photophysical and photochemical properties, making them candidates for light-harvesting and photocatalysis applications. Palladium(II) complexes with such ligands are of significant interest for their catalytic activity in cross-coupling reactions, a cornerstone of modern organic synthesis.

Self-Assembly of Metallo-Supramolecular Architectures and Frameworks

The rigid and well-defined geometry of ligands derived from 5,6-diaminoacenaphthene makes them ideal building blocks for the construction of metallo-supramolecular structures. Through coordination-driven self-assembly, these ligands can be combined with metal ions that have specific coordination preferences (e.g., square planar Pd(II) or Pt(II), octahedral Ru(II) or Fe(II)) to form discrete, two- or three-dimensional architectures like molecular squares, cages, or prisms. The extended aromatic surface of the acenaphthene (B1664957) unit can further influence the assembly through π-π stacking interactions, guiding the formation of specific supramolecular structures.

Catalytic Applications of Metal-5,6-Diaminoacenaphthene Dihydrochloride (B599025) Complexes in Organic Transformations

While complexes of the parent diamine are not well-studied, the compound itself serves as a key substrate in metal-catalyzed organic transformations. A notable example is the manganese-catalyzed synthesis of amino perimidines from 5,6-diaminoacenaphthene and an amino alcohol. nih.govresearchgate.net In this process, a manganese complex stabilized by a pincer ligand acts as a dehydrogenation catalyst, facilitating the cyclization cascade. nih.gov

Furthermore, the metal complexes of ligands derived from 5,6-diaminoacenaphthene are expected to have significant catalytic potential, analogous to other well-established catalyst systems.

Table 2: Potential Catalytic Applications of Complexes Derived from 5,6-Diaminoacenaphthene This table is interactive and can be sorted by clicking on the headers.

Metal Center Derived Ligand Type Potential Reaction Catalyzed Rationale / Analogous System
Palladium (Pd) Phenanthroline Analogue Suzuki, Heck, Sonogashira Cross-Coupling Based on established Pd-phenanthroline catalysts.
Ruthenium (Ru) Phenanthroline Analogue Hydrogenation, Transfer Hydrogenation, Photocatalysis Based on well-known Ru-phenanthroline and Ru-bipyridine systems.
Manganese (Mn) Pincer Ligands Dehydrogenation of Alcohols (using the diamine as a substrate) Documented use in amino perimidine synthesis. nih.gov, researchgate.net
Copper (Cu) Schiff Base Oxidation Reactions, Atom Transfer Radical Polymerization (ATRP) Based on the extensive catalytic chemistry of Cu-Schiff base complexes.

Development of Metal-Organic Frameworks (MOFs) for Specific Applications

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The 5,6-diaminoacenaphthene unit, particularly after being converted into a more rigid and functionalized derivative, is a promising candidate for an organic linker.

The diamine itself could theoretically act as a linker, with its two amino groups coordinating to adjacent metal centers. However, its flexibility and reactivity might lead to less stable or non-porous materials. A more robust strategy would be to use its derivatized forms:

Carboxylate-Functionalized Linkers: The acenaphthene backbone could be functionalized with carboxylic acid groups, which are commonly used to build stable MOFs with a variety of metal clusters (e.g., Zr, Zn, Cu).

N-Heterocyclic Linkers: The dipyrido[2,3-e : 2,3-h]acenaphthene derivative could serve directly as a nitrogen-donating linker. MOFs built from such linkers often possess properties useful in catalysis, sensing, or gas separation, with the nitrogen sites available for post-synthetic modification or as active sites.

The resulting MOFs could be tailored for specific applications such as selective gas storage (leveraging the π-rich surfaces of the acenaphthene unit) or heterogeneous catalysis.

Electrochemical Studies and Sensing Paradigms of 5,6 Diaminoacenaphthene Dihydrochloride Derivatives

Redox Behavior and Electroactive Properties of 5,6-Diaminoacenaphthene Dihydrochloride (B599025) and Its Derivatives

The redox behavior of 5,6-Diaminoacenaphthene dihydrochloride and its derivatives is fundamental to their application in electrochemical sensors. While specific studies on the dihydrochloride salt are limited, the electrochemistry of related diamino-aromatic compounds, such as poly(1,5-diaminonaphthalene), provides valuable insights. These polymers exhibit interesting electroactive and electrocatalytic properties. researchgate.net The presence of amino groups on the aromatic structure is crucial for their redox activity. These groups can undergo oxidation and reduction processes, making the compounds suitable for use as electroactive membranes in chemical and biological sensors. researchgate.net The electroconductivity and electroactivity are key characteristics that are harnessed in these applications. researchgate.net

Derivatives of diamino-aromatic compounds can be electropolymerized to form conductive films on electrode surfaces. This process allows for the creation of modified electrodes with enhanced sensing capabilities. The resulting polymeric films often possess a high surface area and excellent electron transfer properties, which are advantageous for detecting a wide range of analytes.

Modified Electrodes and Electrochemical Sensor Fabrication

The fabrication of modified electrodes is a critical step in the development of electrochemical sensors. Various materials and techniques are employed to enhance the sensitivity, selectivity, and stability of these sensors. mdpi.com Nanomaterials, such as metal nanoparticles, graphene, and carbon nanotubes, are frequently incorporated into the electrode design to improve their performance. nih.govmdpi.com

For instance, a common method for fabricating modified electrodes involves the electropolymerization of a monomer, such as a diamino-aromatic compound, onto a conductive substrate like a glassy carbon electrode (GCE). researchgate.net This creates a thin, uniform film with desirable electrochemical properties. The combination of conductive polymers with nanomaterials can lead to synergistic effects, resulting in sensors with superior performance. researchgate.net For example, a sensor for lactose was developed by co-immobilizing enzymes on a platinum microelectrode modified with graphene and poly(1,5-diaminonaphthalene) film. researchgate.net This modified electrode demonstrated significantly enhanced current signals compared to the uncoated electrode. researchgate.net

The choice of modification materials and fabrication techniques depends on the target analyte and the desired sensor characteristics. The goal is to create a stable and reproducible sensing platform with a high active surface area and efficient electron transfer kinetics. mdpi.comnih.gov

Chemosensor Design for Specific Analyte Recognition

The design of chemosensors based on this compound derivatives leverages their ability to interact selectively with specific analytes. This interaction can be monitored through changes in the electrochemical or optical properties of the sensor.

Anion Recognition and Sensing Mechanisms (e.g., Fluoride, Acetate)

Derivatives of aromatic compounds containing amino or amide groups can act as effective receptors for anions through hydrogen bonding interactions. While specific examples using this compound are not prevalent in the reviewed literature, the principles of anion recognition are well-established. For instance, Schiff base receptors have been synthesized that show selective chromogenic and "turn-on" fluorescence responses to acetate and fluoride ions. nih.gov The sensing mechanism often involves the formation of a complex between the receptor and the anion, leading to a measurable signal change. nih.gov The selectivity of these sensors can be tuned by modifying the structure of the receptor to favor binding with a particular anion. nih.govnih.gov

AnalyteSensing MechanismKey Features
Fluoride (F⁻) Hydrogen bonding, complex formationHigh selectivity, often with a colorimetric or fluorescent response. nih.govchemrxiv.org
Acetate (AcO⁻) Hydrogen bondingCan be detected with "turn-on" fluorescence in mixed aqueous media. nih.gov

Cation Recognition and Sensing Mechanisms (e.g., Heavy Metal Ions)

The detection of heavy metal ions is a critical area of environmental monitoring. nih.gov Electrochemical sensors modified with nanomaterials have shown great promise for this application. nih.gov The amino groups present in 5,6-Diaminoacenaphthene derivatives can serve as binding sites for heavy metal ions. nih.gov The formation of a complex between the diamino compound and a metal ion can be detected electrochemically.

The sensitivity and selectivity of these sensors are crucial. nih.gov Nanomaterials can enhance these properties by providing a high surface area for interaction and by facilitating electron transfer. nih.gov For example, covalent organic frameworks with uniformly distributed -COOH and -NH groups have been used as adsorption sites for heavy metal ions, enabling the simultaneous detection of Hg(II), Cu(II), Pb(II), and Cd(II) at sub-nanomolar levels. nih.gov

Heavy Metal IonTypical Sensing PlatformLimit of Detection (LOD)
Mercury (Hg²⁺) Gold nanoparticle-modified graphene6 ppt mdpi.com
Lead (Pb²⁺) Silica-coated iron oxide composites4.54 µg L⁻¹ researchgate.net
Cadmium (Cd²⁺) Covalent organic frameworkSub-nanomolar nih.gov
Copper (Cu²⁺) Eugenol-derived azo dyesN/A (colorimetric) mdpi.com

Detection of Organic Contaminants and Biological Analytes

Electrochemical sensors based on modified electrodes are also employed for the detection of organic pollutants and important biological molecules. mdpi.com For instance, sensors have been developed for the determination of neurotransmitters like dopamine and serotonin. mdpi.com These sensors often utilize nanocomposites to enhance their electrocatalytic activity and sensitivity. mdpi.com

The detection of biological analytes, such as alpha-fetoprotein (a cancer biomarker), can be achieved using electrochemical biosensors. nih.gov These sensors often incorporate nanomaterials as signal amplification elements, leading to highly sensitive detection. nih.govnih.gov

Electrocatalytic Activity and Mechanistic Investigations at Modified Electrodes

Modified electrodes often exhibit electrocatalytic activity, which is the ability to accelerate the rate of an electrochemical reaction. This property is highly valuable in the development of electrochemical sensors and other devices. For example, a nanocomposite of reduced graphene oxide, multi-walled carbon nanotubes, and nickel oxide has been shown to have high electrocatalytic activity for the reduction of triiodide, which is important for dye-sensitized solar cells. researchgate.net

Mechanistic investigations aim to understand the processes occurring at the electrode surface. Techniques like cyclic voltammetry and electrochemical impedance spectroscopy are used to study the electron transfer kinetics and the interaction between the analyte and the modified electrode. mdpi.com These studies are essential for optimizing the performance of the sensor and for elucidating the sensing mechanism.

Application in Electrochemical Energy Conversion and Storage Devices

There is currently no available scientific literature or research data on the use of this compound or its derivatives in electrochemical energy conversion and storage devices.

Table of Research Findings

No data available.

Future Research Directions and Emerging Opportunities for 5,6 Diaminoacenaphthene Dihydrochloride

Integration in Advanced Functional Systems and Devices

The unique structural and electronic properties of 5,6-diaminoacenaphthene make it a promising candidate for incorporation into a variety of advanced functional systems and devices. Future research is anticipated to focus on harnessing its potential in areas such as organic electronics and chemosensors.

Polymers derived from 5,6-diaminoacenaphthene, particularly polyimides, are expected to exhibit high thermal stability and unique optoelectronic properties. researchgate.netresearchgate.net The rigid acenaphthene (B1664957) backbone can lead to polymers with enhanced mechanical strength and dimensional stability, which are crucial for applications in microelectronics and aerospace. researchgate.netukm.my The diamine functionality allows for polymerization with various dianhydrides, leading to a wide range of polyimides with tunable properties. researchgate.netresearchgate.net

Furthermore, the diamine moiety can be utilized to create fluorescent chemosensors. nih.govnih.govresearchgate.net The principle often relies on the intramolecular charge transfer (ICT) mechanism, where the amino groups act as electron donors and the acenaphthene core as the π-system. nih.gov Upon interaction with a target analyte, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence properties. nih.govmdpi.com For example, similar ortho-diamine containing compounds have been successfully employed for the highly sensitive and selective detection of toxic gases like phosgene. nih.govresearchgate.net Research in this area could lead to the development of real-time visual monitoring systems for environmental and industrial safety. nih.gov

Table 1: Potential Applications in Advanced Functional Systems

Application Area Potential Role of 5,6-Diaminoacenaphthene Derivatives Key Properties
Organic Electronics Monomer for high-performance polyimides High thermal stability, mechanical strength, tunable electronic properties
Chemosensors Fluorescent probe for detecting specific analytes Intramolecular charge transfer, high sensitivity and selectivity

Exploration of Novel Reactivity and Transformation Pathways for Derivatization

The synthetic versatility of 5,6-diaminoacenaphthene is a key area for future exploration. The ortho-diamine functionality is a gateway to a rich variety of chemical transformations, enabling the synthesis of a diverse library of derivatives with tailored properties.

A primary area of interest is the condensation reaction of the diamine with various electrophiles to form heterocyclic systems. e3s-conferences.org For instance, reaction with dicarbonyl compounds can yield novel quinoxaline (B1680401) derivatives, which are known for their interesting photophysical and biological properties. The synthesis of 5,6-diaminoacenaphthylene, a close derivative, has been reported, highlighting the feasibility of manipulating the acenaphthene core. thieme-connect.de This particular derivative was synthesized in four steps from acenaphthene, involving nitration, bromination, elimination, and a selective reduction of the nitro groups. thieme-connect.de The successful synthesis of 5,6-diaminoacenaphthene itself in high yield from acenaphthene has also been documented. thieme-connect.de

Further derivatization of the amino groups, for example, through N-alkylation or N-arylation, can be explored to fine-tune the solubility, electronic properties, and intermolecular interactions of the resulting materials. These modifications are crucial for optimizing the performance of the materials in specific applications, such as improving processability for device fabrication or enhancing the binding affinity in sensor applications.

Rational Design and Material Engineering Based on Computational Insights

Computational modeling, particularly Density Functional Theory (DFT), will be instrumental in accelerating the discovery and optimization of materials based on 5,6-diaminoacenaphthene. cam.ac.uk DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of the monomer and its derivatives, guiding the rational design of new materials with desired properties. nih.gov

For instance, computational studies can be employed to predict the band gap, charge transport properties, and absorption/emission spectra of polymers derived from 5,6-diaminoacenaphthene. cam.ac.uk This information is critical for designing materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com In the context of chemosensors, DFT calculations can help to elucidate the sensing mechanism by modeling the interaction between the probe molecule and the target analyte, as demonstrated with similar fluorescent probes. nih.gov

Furthermore, molecular modeling can be used to simulate the formation of polymer networks and predict the mechanical and thermal properties of the resulting materials. cam.ac.uk This computational pre-screening can significantly reduce the experimental effort required for material development by identifying the most promising candidates for synthesis and characterization.

Development of Sustainable Synthesis and Application Methodologies

Future research will increasingly focus on developing green and sustainable methods for the synthesis and application of 5,6-diaminoacenaphthene and its derivatives. This aligns with the broader push in the chemical industry to reduce environmental impact and improve resource efficiency.

One promising avenue is the exploration of biocatalytic methods for the synthesis of aromatic diamines. rsc.orgresearchgate.netacs.orgresearchgate.net While not yet applied to 5,6-diaminoacenaphthene specifically, biocatalysis offers the potential for milder reaction conditions, higher selectivity, and the use of renewable feedstocks. rsc.org Enzymes such as transaminases are being engineered to produce a wide range of amines, and similar approaches could be developed for acenaphthene-based diamines. researchgate.net

In terms of applications, the development of materials that are recyclable or biodegradable will be a key focus. For polymers derived from 5,6-diaminoacenaphthene, research into depolymerization and monomer recovery methods will be important for creating a circular economy for these materials. The use of environmentally benign solvents and reagents in both synthesis and processing will also be a critical aspect of sustainable methodology development. nih.gov

Synergistic Approaches Combining Different Research Areas for Enhanced Performance

The full potential of 5,6-diaminoacenaphthene dihydrochloride (B599025) will likely be realized through synergistic approaches that combine its unique properties with those of other advanced materials. The creation of hybrid and composite materials is a promising strategy for achieving enhanced performance and novel functionalities.

One area of significant interest is the incorporation of 5,6-diaminoacenaphthene derivatives into metal-organic frameworks (MOFs). nih.govmdpi.comnih.govresearchgate.net The diamine can act as a functionalized organic linker, introducing specific properties into the MOF structure. nih.govresearchgate.net For example, MOFs containing this diamine could exhibit enhanced catalytic activity due to the synergistic effect between the metal nodes and the functional organic linkers. nih.govmdpi.com

Another promising direction is the development of composites with carbon-based nanomaterials such as graphene or carbon nanotubes. researchgate.netmdpi.com The diamine can be used to functionalize the surface of these nanomaterials, improving their dispersion in polymer matrices and creating a strong interface for efficient load transfer or charge transport. researchgate.net Such composites could find applications in high-strength, lightweight materials, as well as in advanced electronic and energy storage devices. The development of hybrid materials, where the organic diamine-based component is molecularly integrated with an inorganic phase, also presents exciting opportunities for creating materials with novel combinations of properties. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
5,6-Diaminoacenaphthene DAAn
5,6-Diaminoacenaphthene dihydrochloride -
5,6-diaminoacenaphthylene DAAnl
benzo[1,2-b:6,5-b']dithiophene-4,5-diamine BDTA
1,5-diaminonaphthalene DAN
4,4'-oxydianiline ODA
pyromellitic dianhydride PMDA
4,4'-methylene diphenyl diisocyanate MDI

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Diaminoacenaphthene dihydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via hydrolysis of diacetamide derivatives. For example, Eliel and Haber (1959) demonstrated that 5,6-diaminoacenaphthene (III) is formed by hydrolyzing the diacetamide (II), which itself originates from the rearrangement of a dioxime intermediate . To optimize yield:

  • Control pH during hydrolysis to avoid side reactions.
  • Use catalysts (e.g., HCl or H₂SO₄) under reflux conditions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
    • Key Variables : Temperature (70–100°C), solvent polarity (aqueous/organic mixtures), and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are recommended for characterizing the structural purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and amine functional groups. Compare shifts to analogs like 1,3-Benzodioxole-5,6-diamine dihydrochloride (C7_7H8_8N2_2O2_2·2HCl) .
  • FTIR : Identify N–H stretching (3100–3500 cm1^{-1}) and C–N vibrations (1250–1350 cm1^{-1}).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to detect [M+H]+^+ or [M+2H]2+^{2+}.
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., molecular formula C12_{12}H12_{12}N2_2·2HCl).

Q. How should researchers prepare and standardize stock solutions of this compound for environmental or biochemical assays?

  • Methodological Answer :

  • Solubility : Use polar solvents like methanol or deionized water (DW) adjusted to pH 3–4 with HCl to enhance solubility .
  • Standardization :
  • Prepare a 1 mg/mL stock solution in methanol.
  • Verify concentration via UV-Vis spectroscopy (λmax_{\text{max}} ~280 nm, typical for aromatic amines).
  • Cross-validate with HPLC using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioaccumulation factors (BCF) for this compound in environmental studies?

  • Methodological Answer : Discrepancies may arise from differences in test organisms or exposure durations. For example, BCF values for 1,4-diaminobenzene dihydrochloride ranged from 6 (fish) to 450 (algae) . Mitigation strategies:

  • Use standardized OECD Test Guidelines (e.g., OECD 305 for bioaccumulation).
  • Conduct parallel experiments with control compounds (e.g., acenaphthene-d10) to validate analytical methods .
  • Apply kinetic modeling to account for metabolic degradation rates.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in biochemical pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with enzymes like cytochrome P450 or peroxidases to assess metabolic pathways .
  • QSAR Models : Use toxicity data from analogs (e.g., benzidine derivatives ) to estimate ecotoxicological endpoints.

Q. How can researchers optimize the synthesis of this compound for high-purity applications (e.g., fluorescent probes)?

  • Methodological Answer :

  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH).
  • Purity Assessment :
  • Use HPLC with diode-array detection (DAD) to detect impurities at 254 nm .
  • Perform differential scanning calorimetry (DSC) to verify melting point consistency (e.g., m.p. 149°C for intermediates ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.